molecular formula C8H6N2O2 B017182 4-Methyl-3-nitrobenzonitrile CAS No. 939-79-7

4-Methyl-3-nitrobenzonitrile

Cat. No. B017182
M. Wt: 162.15 g/mol
InChI Key: KOFBNBCOGKLUOM-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

To conc. sulfuric acid (50 ml) was added p-tolunitrile (50 g) under ice-cooling and fuming nitric acid (38 ml) was added at the same temperature over 1 hr. The reaction mixture was poured into ice water (700 g) and the precipitated crystals were collected by filtration. The obtained crystals were washed with water to give yellow white crystals (90 g). The yellow white crystals were recrystallized from ethanol:water (9:1) to give the title compound (61 g) as white crystals.
Quantity
38 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[CH3:9][C:1]1[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][C:2]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
700 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The obtained crystals were washed with water

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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